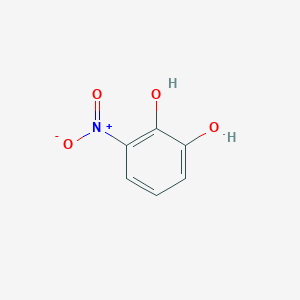

3-Nitrobenzene-1,2-diol

説明

Structure

3D Structure

特性

IUPAC Name |

3-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKWFDPEASWKFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901759 | |

| Record name | 3-Nitro-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-98-1 | |

| Record name | 3-Nitrocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6665-98-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-1,2-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitrobenzene 1,2 Diol and Its Analogs

Established Synthetic Routes to 3-Nitrobenzene-1,2-diol

Nitration Strategies for Catechol Precursors

The most direct approach to synthesizing this compound is the electrophilic nitration of its parent compound, catechol (1,2-dihydroxybenzene). smolecule.com This method typically involves the use of strong nitrating agents.

Direct Nitration: The reaction of catechol with concentrated nitric acid can yield this compound. smolecule.com However, this direct approach is often hampered by a lack of regioselectivity, leading to the formation of a mixture of isomers, primarily 3-nitrocatechol and 4-nitrocatechol (B145892). The two hydroxyl groups on the catechol ring are ortho-, para-directing, which means the incoming nitro group can be directed to positions 3 or 4.

Alternative Nitrating Systems: To mitigate these issues, various nitrating systems have been explored. Reactions using nitrous acid (HONO), generated in situ from sodium nitrite (B80452), have been studied. bohrium.com In this process, it is proposed that catechol is first oxidized to o-benzoquinone, which then undergoes a Michael addition reaction with the nitrite ion to form nitrocatechol. bohrium.com The kinetics and product distribution of these reactions are highly dependent on the pH of the reaction medium. bohrium.com

Multi-step Synthesis via Directed Functionalization

To overcome the challenges of poor regioselectivity and oxidation associated with direct nitration, multi-step synthetic routes are often employed. These methods involve the use of protecting groups or starting from precursors where the substitution pattern directs the nitration to the desired position.

A common strategy involves the following steps:

Protection of Hydroxyl Groups: One or both hydroxyl groups of catechol are protected to reduce the ring's activation and prevent oxidation. A common starting material is guaiacol (B22219) (2-methoxyphenol), where one hydroxyl group is methylated.

Regioselective Nitration: The precursor, such as guaiacol, is then nitrated. The existing methoxy (B1213986) and hydroxyl groups direct the incoming nitro group, leading to a more controlled reaction.

Deprotection: The protecting group(s) are subsequently removed to yield the final this compound. For instance, the demethylation of a nitrated guaiacol derivative can be performed to reveal the second hydroxyl group. researchgate.net

This multi-step approach, while longer, generally provides higher yields of the specific 3-nitrocatechol isomer and avoids the formation of undesirable byproducts. researchgate.net

Advanced Synthetic Approaches to Substituted this compound Derivatives

The synthesis of substituted nitrocatechols, which are valuable in pharmaceutical research, requires precise control over the placement of multiple functional groups on the benzene (B151609) ring.

Regioselective Synthesis of Alkyl- and Halo-Substituted Nitrocatechols

The synthesis of nitrocatechols bearing additional alkyl or halogen substituents often begins with an appropriately substituted catechol or phenol (B47542). For example, the nitration of 3-methylcatechol (B131232) using a sodium nitrite/sulfuric acid system has been reported to produce the corresponding nitrated derivative. researchgate.net The regioselectivity of the nitration is governed by the directing effects of the existing hydroxyl and alkyl groups.

Enzymatic approaches have also shown promise. Nitroarene dioxygenases can catalyze the dihydroxylation of various substituted nitroaromatic compounds. dtic.mil This biocatalytic method can lead to the formation of highly substituted catechols with excellent regiospecificity, often targeting the nitro-substituted carbon for hydroxylation. dtic.mil

Chemo- and Regioselective Introduction of Nitro and Hydroxyl Groups

Achieving both chemo- and regioselectivity in the synthesis of complex nitrocatechols is a significant synthetic challenge. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the control of the position of the new substituent.

Advanced methods often rely on a carefully planned sequence of reactions. For instance, a synthetic route might start with a molecule that already contains some of the desired functional groups and then introduce the remaining ones in a controlled manner. A reported synthesis of a tolcapone (B1682975) precursor, a drug containing a nitrocatechol moiety, involved the regioselective nitration of a phenol derivative, followed by O-demethylation to produce the final nitrocatechol structure. researchgate.net This highlights the use of a multi-step strategy to ensure the correct arrangement of nitro, hydroxyl, and other functional groups.

Green Chemistry and Sustainable Synthetic Pathways for this compound Research

Traditional nitration methods often rely on the use of concentrated sulfuric and nitric acids, which are hazardous and generate significant acidic waste. organic-chemistry.org In line with the principles of green chemistry, research has focused on developing more environmentally benign synthetic routes. msuniv.ac.in

Milder Nitrating Agents: The use of milder and safer nitrating agents is another key area of green chemistry research. tandfonline.com Systems such as calcium nitrate (B79036) or copper(II) nitrate in acetic acid have been used for the nitration of phenolic compounds, often with microwave irradiation to accelerate the reaction. acs.orggordon.edu These methods avoid the use of highly corrosive acids and can be performed under milder conditions. gordon.edu Other reagents like ammonium (B1175870) nitrate with potassium hydrogen sulfate (B86663) (KHSO4) also offer a greener, high-yielding, and regioselective method for nitrating phenols. dergipark.org.tr

Biocatalysis: Enzymatic methods represent a promising green alternative for catechol synthesis. wur.nl For example, nitroarene dioxygenases can convert substituted nitroaromatics directly into catechols under mild, aqueous conditions. dtic.mil This process is highly regiospecific and avoids the use of harsh chemical reagents. dtic.mil Similarly, the use of liver microsomes has been demonstrated for the enzyme-assisted synthesis of nitrocatechol glucuronides, showcasing the potential of biocatalysis in producing complex derivatives. nih.govacs.org

Electrochemical Methods: Electrochemical synthesis offers a green and safe alternative for producing nitrocatechols. A galvanostatic method for synthesizing 4-nitrocatechol has been developed, which involves the electrochemical oxidation of catechol in the presence of sodium nitrite in an aqueous solution. researchgate.net This method operates under mild conditions and avoids the need for harsh reagents, aligning with the principles of green chemistry. researchgate.net

The table below summarizes various synthetic approaches to nitrocatechols, highlighting the reagents and conditions used.

| Precursor | Reagents | Product | Key Features |

| Catechol | Concentrated Nitric Acid | 3-Nitrocatechol & 4-Nitrocatechol | Direct but poor regioselectivity; risk of oxidation. smolecule.com |

| Catechol | Nitrous Acid (HONO) | Nitrocatechol | pH-dependent; involves quinone intermediate. bohrium.com |

| Guaiacol | 1. Nitrating Agent 2. Demethylating Agent | 3-Nitrocatechol | Multi-step; improved regioselectivity. researchgate.net |

| 3-Methylcatechol | NaNO₂ / H₂SO₄ | Nitro-3-methylcatechol | Regioselective nitration of a substituted catechol. researchgate.net |

| Phenols | NH₄NO₃ / KHSO₄ | o-Nitrophenols | Green, high yield, and regioselective. dergipark.org.tr |

| Phenols | Metal-modified Montmorillonite KSF / 60% HNO₃ | Nitrophenols | Reusable solid acid catalyst; reduced waste. organic-chemistry.org |

| Substituted Nitroaromatics | Nitroarene Dioxygenase | Substituted Catechols | Biocatalytic, highly regiospecific, green conditions. dtic.mil |

| Catechol | NaNO₂ (Electrochemical) | 4-Nitrocatechol | Green and safe electrochemical method. researchgate.net |

Chemical Reactivity and Mechanistic Studies of 3 Nitrobenzene 1,2 Diol

Transformations of the Nitro Group in 3-Nitrobenzene-1,2-diol

The nitro group is a versatile functional group known for its ability to undergo reduction to various other nitrogen-containing functionalities, most notably the amino group.

The most prominent reaction of the nitro group in this compound is its reduction to an amine. smolecule.com This transformation yields the corresponding 3-aminobenzene-1,2-diol (B1330042). smolecule.com This reduction can be achieved through several established methods, including catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), or by using chemical reducing agents such as tin(II) chloride. The conversion of the electron-withdrawing nitro group to an electron-donating amino group dramatically alters the electronic properties and reactivity of the aromatic ring. nih.gov

| Reaction Type | Typical Reagents/Catalysts | Product |

|---|---|---|

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 3-Aminobenzene-1,2-diol |

| Nitro Group Reduction | Chemical Reduction (e.g., SnCl₂, HCl) | 3-Aminobenzene-1,2-diol |

The reduction of aromatic nitro compounds like this compound is a six-electron process that proceeds through several intermediate species. nih.gov The generally accepted mechanism, first proposed by Haber, involves a stepwise reduction. unimi.it The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO), which is then further reduced to a hydroxylamino group (Ar-NHOH). The final step is the reduction of the hydroxylamino intermediate to the amino product (Ar-NH₂). nih.govorientjchem.org

Two main pathways are proposed for this transformation:

Direct Route: In this pathway, the nitro compound is sequentially reduced to nitroso, then to aryl hydroxylamine (B1172632), and finally to the aniline (B41778) derivative. unimi.it

Condensation Route: This pathway involves the condensation of the nitroso intermediate with the N-aryl hydroxylamine intermediate to form an azoxy species (Ar-N(O)=N-Ar). This species is then subsequently reduced to the azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) compounds before finally cleaving to form two molecules of the aniline product. unimi.itorientjchem.org

The nitrosobenzene (B162901) intermediate is often not experimentally observed in reaction systems as it is highly reactive and rapidly converted to the subsequent products. orientjchem.org

Reactivity of the Catechol Moiety in this compound

The catechol portion of the molecule, characterized by two adjacent hydroxyl groups, has its own distinct reactivity, primarily involving oxidation and reactions at the phenolic hydroxyls.

The catechol moiety is susceptible to oxidation, which transforms the 1,2-diol into a highly reactive ortho-quinone system. This oxidation can be carried out using various oxidizing agents. For instance, reagents like potassium permanganate (B83412) and chromium trioxide are known to oxidize catechols. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), are also effective for the oxidation of phenolic compounds to their corresponding o-quinones. nsf.govmdpi.com In some contexts, iron(III) can catalyze the oxidation of catechol derivatives, although the presence of a strong electron-withdrawing group like a nitro group can decrease the propensity for forming insoluble oligomeric products compared to unsubstituted catechol. rsc.orgrsc.org

| Reaction Type | Typical Oxidizing Agents | Product Class |

|---|---|---|

| Catechol Oxidation | Potassium permanganate (KMnO₄) | o-Quinones |

| Catechol Oxidation | Chromium trioxide (CrO₃) | o-Quinones |

| Catechol Oxidation | o-Iodoxybenzoic acid (IBX) | o-Quinones |

| Catechol Oxidation | Iron(III) Chloride (FeCl₃) | o-Quinones / Oligomers |

The hydroxyl groups of the catechol moiety behave as nucleophiles and can participate in substitution reactions. smolecule.com A key example is esterification, where the hydroxyl groups react with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding esters. smolecule.com This reactivity is characteristic of phenols and allows for further functionalization of the this compound molecule at the oxygen atoms.

Electrophilic Aromatic Substitution Patterns in this compound Systems

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the existing substituents. msu.edu The two hydroxyl groups are powerful activating, ortho- and para-directing groups due to the resonance donation of their lone pair electrons. Conversely, the nitro group is a strong deactivating, meta-directing group due to its potent electron-withdrawing nature. stackexchange.com

The interplay of these effects determines the position of attack for an incoming electrophile (E⁺):

Positions Activated: The -OH groups at C1 and C2 strongly activate their respective ortho (C6, C3) and para (C4, C5) positions.

Positions Deactivated: The -NO₂ group at C3 strongly deactivates its ortho (C2, C4) and para (C6) positions, directing incoming electrophiles to its meta positions (C1, C5).

Considering the available positions for substitution (C4, C5, C6):

Position 4: This position is para to the C1-OH and ortho to the C2-OH, making it highly activated. However, it is also ortho to the deactivating -NO₂ group.

Position 5: This position is para to the C2-OH and meta to the C1-OH. It is also meta to the deactivating -NO₂ group, which is the least deactivated position relative to the nitro group.

Position 6: This position is ortho to the C1-OH and para to the C2-OH, making it highly activated. It is also meta to the deactivating -NO₂ group.

The combined influence of the powerful activating hydroxyl groups and the deactivating nitro group suggests that substitution is most likely to occur at the positions that are most activated by the hydroxyls and least deactivated by the nitro group. Therefore, electrophilic attack is strongly favored at positions 6 and 4, which are ortho/para to the hydroxyl groups and either meta (position 6) or ortho (position 4) to the nitro group. The strong activation from the two hydroxyls generally overrides the deactivation, particularly at the positions meta to the nitro group. stackexchange.com

Regioselectivity Influenced by Nitro and Hydroxyl Substituents

In electrophilic aromatic substitution (EAS) reactions, the regioselectivity—the position at which the new substituent attaches—is determined by the combined directing effects of the existing groups. The hydroxyl groups are potent activating groups, meaning they increase the rate of reaction and direct incoming electrophiles to the ortho and para positions relative to themselves. quora.comcognitoedu.org This is due to the donation of electron density from the oxygen's lone pairs into the benzene (B151609) ring's π-system, which particularly enriches the ortho and para positions. quora.comminia.edu.eg Conversely, the nitro group is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. quora.comnumberanalytics.com

In this compound, the hydroxyl groups are at positions 1 and 2, and the nitro group is at position 3. Their combined influence on subsequent electrophilic attack can be analyzed by considering their effects on each available carbon atom of the ring (C4, C5, and C6).

Position C4: This position is ortho to the C1-hydroxyl group and meta to the C2-hydroxyl group. It is also para to the C3-nitro group. The C1-OH strongly activates this site.

Position C5: This position is para to the C2-hydroxyl group and meta to the C1-hydroxyl group. Crucially, it is meta to the C3-nitro group. This means it is activated by the C2-OH and is the least deactivated position by the nitro group. youtube.com

Position C6: This position is ortho to the C2-hydroxyl group and para to the C1-hydroxyl group. It is ortho to the C3-nitro group. This site is strongly activated by both hydroxyl groups but also strongly deactivated by the nitro group.

The result is a cooperative or reinforcing effect from the two hydroxyl groups directing towards positions 4 and 6, and to a lesser extent 5. msu.edu However, the powerful deactivating effect of the nitro group at the ortho (C2, C4) and para (C6) positions makes substitution at these sites less favorable than at the meta position (C5). youtube.com Therefore, electrophilic substitution is most likely to occur at the C5 position, which is activated by one of the hydroxyl groups and is meta to the deactivating nitro group. When two different sites are favored, substitution typically occurs at the one that is least sterically hindered. msu.edu

| Ring Position | Effect of C1-OH | Effect of C2-OH | Effect of C3-NO₂ | Overall Predicted Reactivity |

|---|---|---|---|---|

| C4 | Activating (ortho) | - | Deactivating (ortho) | Moderately Favorable |

| C5 | - | Activating (para) | Weakly Deactivating (meta) | Most Favorable |

| C6 | Activating (para) | Activating (ortho) | Deactivating (ortho) | Favorable but hindered |

Kinetic and Thermodynamic Aspects of Substitution Reactions

Kinetics: The presence of two strong activating hydroxyl groups on the benzene ring increases its electron density, making it more nucleophilic and thus accelerating the rate of electrophilic aromatic substitution compared to benzene. minia.edu.egvanderbilt.edu However, the strong deactivating nitro group counteracts this by withdrawing electron density, which slows the reaction rate. minia.edu.egvanderbilt.edu The net effect is that the reaction rate for this compound will be a balance of these opposing influences. Studies on related nitrocatechols have determined gas-phase reaction rate coefficients for reactions with OH radicals, highlighting the reactivity of these compounds. For instance, the rate coefficient for 3-nitrocatechol with OH radicals was found to be (3.41 ± 0.37) x 10⁻¹² cm³ s⁻¹. copernicus.org

Thermodynamics: A reaction is thermodynamically favorable if the products are more stable than the reactants, resulting in a negative Gibbs free energy of reaction (ΔG). libretexts.org For electrophilic substitution on this compound, the formation of the arenium ion intermediate is a key step. The stability of this intermediate dictates the preferred reaction pathway. As discussed in the regioselectivity section, intermediates leading to substitution at the ortho and para positions relative to the hydroxyl groups are stabilized by resonance, lowering the activation energy for these pathways. libretexts.org The formation of nitrocatechols from the oxidation of catechols by nitrate (B79036) radicals has been shown to be thermodynamically favorable. nih.gov In studies of metal complexation, thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) have been calculated for nitrocatechol complexes, indicating that the formation of these complexes is often an endothermic process. samipubco.com

Complexation Chemistry of this compound Derivatives with Metal Ions

The 1,2-diol (catechol) arrangement in this compound makes it an excellent chelating ligand for a wide variety of metal ions. A metal complex consists of a central metal ion bonded to one or more ligands, which are molecules or ions that donate electrons to the metal. libretexts.orglibretexts.org

Coordination Modes and Ligand Behavior of Nitrocatechol-based Ligands

Nitrocatechol derivatives primarily function as bidentate ligands. Upon deprotonation of the two hydroxyl groups, the resulting dianion coordinates to a metal center through the two oxygen atoms, forming a stable five-membered chelate ring. libretexts.org This chelation is a strong interaction, and the stability of the resulting complexes is often very high. scispace.com

The stoichiometry of the metal-ligand complex depends on factors such as the specific metal ion, the pH of the solution, and the concentration of the ligand. rsc.org By adjusting the pH, the coordination can be changed from a mono- to a bis- or tris-type complex. rsc.org

Mono-complexes: A 1:1 ratio of metal to ligand.

Bis-complexes: A 1:2 ratio of metal to ligand.

Tris-complexes: A 1:3 ratio of metal to ligand.

For example, iron(III) readily forms high-spin tris(nitrocatecholato)ferrate(III) complexes, where three nitrocatechol ligands coordinate to a single iron ion in an octahedral geometry. nih.gov Similarly, Al(III) can form [Al(4ncat)]+, [Al(4ncat)₂]⁻, and [Al(4ncat)₃]³⁻ species. acs.org Studies with Co(II) and 4-nitrocatechol (B145892) have identified both 1:1 and 1:2 complexes, with stability constants (log K) varying with pH. bohrium.com The stability of these complexes is a critical factor in their potential applications, from materials science to pharmacology. nih.govethz.ch

Structural Characterization of Metal Complexes

The structures of metal complexes containing nitrocatechol ligands have been investigated using various techniques, including X-ray crystallography, UV-vis spectroscopy, and electron spin resonance (ESR).

Spectroscopic studies of iron(III) complexes with nitrocatechol derivatives in aqueous solution indicate the formation of high-spin tris(nitrocatecholato)ferrate(III) species. nih.gov These complexes are characterized by a distinct ligand-to-metal charge transfer (LMCT) band in their UV-vis spectra. nih.gov For example, a study on the Fe(III) complex with 4-nitrocatechol and xylometazoline (B1196259) reported a formula of (XMH⁺)₃[Fe(4NC)₃]⁻ and an absorption maximum at 464 nm. researchgate.netbohrium.com

| Complex System | Metal Ion | Coordination Details | Characterization Method | Key Findings |

|---|---|---|---|---|

| Tris(nitrocatecholato)ferrate(III) | Fe(III) | 1:3 Metal:Ligand stoichiometry; Assumed octahedral geometry. | UV-vis, ESR, ¹H NMR | High-spin Fe(III) center; Characterized by a strong ligand-to-metal charge transfer band. nih.gov |

| Cobalt(II)-4-nitrocatechol | Co(II) | Forms 1:1 and 1:2 (Metal:Ligand) complexes depending on pH. | Voltammetry, Spectrophotometry | Conditional stability constants (log K) determined, e.g., log K = 5.76 for 1:1 complex at pH 6.5. bohrium.com |

| COMT-Nitecapone-Mg²⁺ | Mg(II) | Nitrocatechol chelates Mg²⁺ via its two hydroxyl groups within the enzyme active site. | X-ray Crystallography | Six-coordination for Mg²⁺ involving the inhibitor, water, and amino acid residues (Asp, Asn). jst.go.jp |

| Lipoxygenase-4-nitrocatechol-Fe | Fe | 4-Nitrocatechol binds near the iron center, blocking access but not covalently bound. | X-ray Crystallography (2.15 Å resolution) | Hydroxyl groups interact with protein residues (C-terminus, His523). iucr.orgnih.gov |

Computational and Theoretical Investigations of 3 Nitrobenzene 1,2 Diol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and reactive nature of 3-Nitrobenzene-1,2-diol. These calculations provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Calculations for Electron Density Mapping

DFT calculations are instrumental in mapping the electron density distribution within the this compound molecule. The presence of two hydroxyl (-OH) groups and a nitro (-NO₂) group on the benzene (B151609) ring creates a complex electronic environment. The hydroxyl groups are electron-donating, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and influences the molecule's acidity and reactivity.

The electron density map would reveal a significant polarization of the molecule. High electron density is expected around the oxygen atoms of the hydroxyl and nitro groups, as well as on the benzene ring, influenced by the resonance effects of the hydroxyl groups. The nitro group, through its inductive and resonance effects, would significantly decrease the electron density on the carbon atom to which it is attached and at the ortho and para positions relative to it. This distribution of electron density is a key determinant of the molecule's chemical behavior, including its sites for potential electrophilic and nucleophilic attack. Computational studies on related nitroaromatic compounds confirm that the nitro group significantly influences the electronic properties and bond characteristics of the molecule. odu.edu

Prediction of Reaction Pathways and Transition States

Theoretical studies on the reaction mechanisms of nitrocatechols provide valuable predictions about the reactivity of this compound. For instance, investigations into the atmospheric oxidation of nitrocatechols by radicals like nitrate (B79036) (NO₃) and hydroxyl (OH) have elucidated potential degradation pathways.

Studies on the reaction of catechols with nitrate radicals at the air-water interface suggest two primary mechanisms for the formation of nitrocatechols, which can be extrapolated to understand the reactivity of this compound itself. researchgate.netnih.gov One pathway involves an electron transfer from the catechol to the nitrate radical, forming a semiquinone radical intermediate. researchgate.netnih.gov A second mechanism involves the electrophilic addition of the nitrate radical to the aromatic ring, leading to a cyclohexadienyl radical intermediate. researchgate.netnih.gov Subsequent reactions of these intermediates can lead to various products.

Experimental and computational studies on the gas-phase reaction of 3-nitrocatechol with OH radicals have determined reaction rate coefficients, providing quantitative data on its atmospheric reactivity. copernicus.orgcopernicus.org The photolysis of 3-nitrocatechol is also a significant degradation pathway in the atmosphere. copernicus.org

| Reaction Parameter | Value | Reference |

| Rate coefficient for reaction with OH radicals (k3NCAT) | (3.41 ± 0.37) x 10⁻¹² cm³ s⁻¹ | copernicus.org |

| Photolysis rate in the actinic region (J3NCAT) | (3.06 ± 0.16) x 10⁻⁴ s⁻¹ | copernicus.org |

This table presents experimentally determined kinetic data for the atmospheric reactions of 3-nitrocatechol.

Furthermore, theoretical investigations of the enzymatic oxidation of nitrocatechols, for example by homoprotocatechuate 2,3-dioxygenase, have used quantum mechanics/molecular mechanics (QM/MM) to explore the reaction mechanism. acs.org These studies suggest that a Fe(III)-superoxo species is the reactive intermediate, and they calculate the energy barriers for key steps like the attack of the superoxo group on the substrate. acs.org

Molecular Modeling and Simulation of this compound Systems

Molecular modeling and simulations are employed to study the dynamic behavior of this compound, including its conformational preferences and interactions with other molecules. These computational techniques are essential for understanding its behavior in condensed phases and biological systems.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is primarily determined by the rotation around the C-O bonds of the hydroxyl groups and the C-N bond of the nitro group. The presence of intramolecular hydrogen bonding between the adjacent hydroxyl groups and between a hydroxyl group and the nitro group can significantly influence the preferred conformation, favoring a more planar arrangement of these functional groups with the benzene ring. copernicus.org The nitro group's electron-withdrawing nature can weaken the O-H bond of the adjacent hydroxyl group, making it more susceptible to forming a hydrogen bond with the oxygen of the nitro group. copernicus.org

Intermolecular interactions are critical to the properties of this compound in solid and solution phases. These interactions include hydrogen bonding, π-π stacking, and dipole-dipole interactions. In a biological context, the interactions of nitrocatechol derivatives with proteins have been studied using computational methods. For instance, molecular docking and fragment molecular orbital (FMO) calculations have been used to analyze the binding of nitrocatechol-based inhibitors to enzymes like catechol O-methyltransferase (COMT). nih.govnih.govelsevierpure.comx-mol.com These studies reveal the importance of specific interactions, such as hydrogen bonds and dispersion forces, in the binding affinity and inhibitory activity of these compounds. nih.govelsevierpure.comx-mol.com

Simulations of Diol-based Channels and Permeation Mechanisms

Given the ability of this compound to participate in hydrogen bonding and π-π stacking, it is conceivable that it could form ordered assemblies. However, the presence of the bulky and polar nitro group would significantly influence the geometry and stability of any such channel structure. Simulations would be necessary to determine the feasibility and characteristics of channels formed by this compound and to understand the permeation mechanisms for different small molecules or ions.

Derivatives and Structure Activity Relationship Studies of 3 Nitrobenzene 1,2 Diol Analogs

Synthesis and Characterization of Novel 3-Nitrobenzene-1,2-diol Derivatives

The synthesis of novel analogs of this compound is fundamental to exploring its chemical space and developing compounds with enhanced properties. These synthetic strategies often focus on modifying the core structure at various positions to fine-tune its electronic and steric characteristics.

The this compound molecule offers several sites for chemical modification. Common reactions include substitutions on the aromatic ring and alterations to the nitro and hydroxyl groups.

Key functionalization reactions include:

Reduction of the Nitro Group : The nitro (-NO₂) group can be chemically reduced to form 3-aminobenzene-1,2-diol (B1330042). This transformation significantly alters the electronic properties of the ring and introduces a nucleophilic amino group that can be used for further derivatization.

Oxidation : The catechol moiety can be oxidized to form corresponding quinones, which is a reaction of interest in studying its biochemical pathways.

Electrophilic Aromatic Substitution : The benzene (B151609) ring can undergo electrophilic substitution reactions, with the existing nitro and hydroxyl groups directing the position of new substituents.

Side-Chain Elaboration : The core structure is often used as a precursor for synthesizing more complex molecules. A notable example is the synthesis of potent COMT inhibitors where the this compound moiety is linked to other heterocyclic systems. For instance, the derivative 5-[3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)- cymitquimica.comrsc.orgscienceopen.comoxadiazol-5-yl]-3-nitrobenzene-1,2-diol is a complex molecule built upon this scaffold. google.com This demonstrates the utility of the nitrocatechol core as a building block for elaborate side-chain functionalization.

An effective strategy in drug discovery involves using isolated natural products as starting scaffolds for generating diverse chemical libraries. rsc.org This semi-synthetic approach leverages the inherent "drug-like" properties and biological validation of natural product structures, saving the considerable time and resources required for de novo synthesis. rsc.org

Catechol moieties are present in or can be introduced into various natural product frameworks. The process of pharmacomodulation on a plant metabolite, for example, can involve probing the effects of adding or modifying a catechol group to enhance biological activity. rsc.org While this method is powerful, its application can be limited by the availability of the natural product scaffold in sufficient quantities and the chemical challenges associated with its structural complexity. rsc.org High-throughput synthesis methods, such as modular click chemistry, are also being employed to efficiently generate large libraries of catechol derivatives from bioactive scaffolds for screening purposes. scienceopen.comamm-journal.org

Design Principles for Modulating Chemical and Biological Activities of this compound Derivatives

The modification of this compound derivatives is guided by specific design principles aimed at enhancing their biological efficacy. In the context of COMT inhibition, the nitrocatechol structure is a well-established pharmacophore, meaning it is the essential part of the molecule responsible for its biological activity. cymitquimica.combiosynth.com

The primary design principles revolve around:

Maintaining the Core Pharmacophore : The 3-nitro-1,2-diol arrangement is critical for COMT inhibition. Modifications typically focus on adding substituents to this core rather than altering it.

Improving Potency and Selectivity : Side chains and additional ring systems are introduced to create new interactions with the target enzyme, thereby increasing binding affinity (potency) and selectivity over other enzymes.

Optimizing Physicochemical Properties : Functionalization is used to modulate properties like solubility, stability, and bioavailability, which are crucial for a compound's potential as a therapeutic agent. rsc.org

Synergistic Functionality : In advanced derivatives, the combination of different chemical moieties is strategically designed to achieve synergistic effects. For example, in certain nitrocatechol-based COMT inhibitors, the specific positional arrangement of heteroatoms in a linked oxadiazole ring and the inclusion of a pyridine (B92270) N-oxide functionality were found to be unexpectedly crucial for obtaining both high inhibitory activity and an improved safety profile. google.com

Computational methods, including molecular dynamics simulations, are increasingly used to predict how specific mutations or structural changes will affect substrate binding and catalytic activity, providing a rational basis for designing new derivatives. sjtu.edu.cn

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Contexts

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. By synthesizing a series of related analogs and evaluating their effects, researchers can identify the key molecular components required for a desired biological outcome. For this compound, SAR studies have been particularly important in the development of COMT inhibitors. google.com

The central finding from SAR studies on nitrocatechol derivatives is the indispensability of the 3-nitro-1,2-diol group for potent COMT inhibition. However, the substituents on this core play a defining role in the degree of activity.

A patent for nitrocatechol derivatives as COMT inhibitors highlights the following SAR insights google.com:

The Nitrocatechol Core is Essential : This group is the primary anchor, binding to the active site of the COMT enzyme.

The Linker and Heterocyclic System are Crucial : The nature of the chemical group attached to the nitrocatechol ring dramatically influences activity. The introduction of a 1,3,4-oxadiazole (B1194373) ring as a linker to a substituted pyridine ring was shown to be a highly effective modification.

Specific Positional Isomers Matter : The arrangement of atoms within the heterocyclic systems is critical. Studies showed that specific positional arrangements of heteroatoms in the central ring were vital for activity.

Pyridine N-Oxide Enhances Profile : A key finding was that the oxidation of the nitrogen atom in the terminal pyridine ring to a pyridine-N-oxide led to a synergistic combination of high potency and a better safety profile compared to the non-oxidized analog. google.com

| Compound Type | Structural Modification | Reported COMT Inhibitory Activity (% of Control) | Reference |

|---|---|---|---|

| Analog 1 | Central oxadiazole ring with specific heteroatom arrangement + Pyridine ring | 79% | google.com |

| Analog 2 | Altered heteroatom arrangement in the central ring + Pyridine ring | 64% | google.com |

| Analog 3 (Optimized) | Central oxadiazole ring with specific heteroatom arrangement + Pyridine N-oxide functionality | Significantly higher potency (exact % not specified, but noted as superior) | google.com |

These studies underscore that while the this compound scaffold is the starting point, rational design and systematic modification of its derivatives are paramount to achieving compounds with potent and targeted biological activity.

Applications of 3 Nitrobenzene 1,2 Diol in Chemical Synthesis

Role as a Versatile Organic Building Block

The reactivity of 3-Nitrobenzene-1,2-diol is enhanced by the presence of both nitro and hydroxyl groups, positioning it as a key precursor in a variety of synthetic pathways. musechem.com The hydroxyl groups activate the benzene (B151609) ring, while the electron-withdrawing nitro group influences the ring's reactivity and provides a site for further chemical modification, such as reduction to an amino group. This dual functionality allows chemists to use the molecule to construct more elaborate chemical structures.

This compound serves as a foundational precursor for creating more complex aromatic molecules. The strategic placement of its functional groups allows for controlled, multi-step synthetic sequences. libretexts.orglibretexts.org For instance, the nitro group can be readily reduced to form 3-aminobenzene-1,2-diol (B1330042), introducing a new reactive site. The adjacent hydroxyl groups can be protected or can participate in cyclization reactions. This versatility makes it an important starting material for building polysubstituted benzene derivatives, where the order of reactions is critical to achieving the desired final product. libretexts.orgmasterorganicchemistry.com

The compound can undergo several key transformations, highlighting its role as a versatile building block:

Table 1: Key Chemical Transformations of this compound

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Reduction | Catalytic hydrogenation (e.g., Palladium on carbon) or chemical reduction (e.g., Tin(II) chloride) | 3-Aminobenzene-1,2-diol | |

| Oxidation | Common oxidizing agents (e.g., Potassium permanganate (B83412), Chromium trioxide) | Quinones | |

| Electrophilic Substitution | Electrophiles (e.g., Halogens, Sulfonic acids) under acidic conditions | Substituted benzene derivatives |

This table summarizes common reaction pathways for this compound, demonstrating its utility in generating diverse chemical structures.

Due to its reactive functional groups, this compound is frequently employed as an intermediate in the synthesis of other organic compounds. smolecule.com A prominent example is its use in the synthesis of the pharmaceutical drug Opicapone (B609759). google.com Opicapone is a potent inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease. google.com In the patented synthesis, a derivative of this compound, specifically 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)- musechem.comCurrent time information in Bangalore, IN.oxadiazol-5-yl]-3-nitrobenzene-1,2-diol, is a key intermediate that is formed during the multi-step process. google.com This demonstrates the compound's crucial role in facilitating complex molecular assemblies.

Application in Specialized Chemical Industries

The utility of this compound extends to various industrial applications, where it serves as a critical intermediate for manufacturing specialized chemicals. oki.com

This compound is utilized in the production of dyes and pigments. endotherm-lsm.com The nitrobenzene (B124822) core is a common feature in certain classes of dyes. google.com The compound's structure can be chemically modified to create chromophores, which are the parts of a molecule responsible for its color. Its role as a key intermediate in dye synthesis is noted in the chemical industry. chemshuttle.com

The most significant industrial application of this compound is as an intermediate in the production of pharmaceuticals and potentially agrochemicals. musechem.comendotherm-lsm.com

In the pharmaceutical sector, it is a well-established precursor for inhibitors of catechol-O-methyltransferase (COMT). biosynth.comcymitquimica.com COMT inhibitors are a class of drugs used to treat Parkinson's disease. cymitquimica.com this compound itself exhibits COMT inhibitory activity and serves as a pharmacophore, or the active structural part of a molecule, for designing more potent drugs. smolecule.com Beyond COMT inhibitors, it has also been used to synthesize serotonin (B10506) 5HT1A antagonists, indicating its broader utility in medicinal chemistry. chemicalbook.com

In the agrochemical field, nitroaromatic compounds are components of some herbicides. acs.org For example, 2-(2′-Nitrophenyl)-1,3,4-oxadiazoles have been identified as a class of herbicides. acs.org The chemical properties of this compound make it a suitable intermediate for the synthesis of such complex agrochemical compounds. musechem.com

Table 2: Applications of this compound as a Chemical Intermediate

| Industry | Target Molecule Class | Specific Example/Target | Therapeutic/Functional Area | Reference |

| Pharmaceutical | COMT Inhibitors | Opicapone | Parkinson's Disease | google.com |

| Pharmaceutical | Serotonin Receptor Antagonists | 5HT1A Antagonists | Neurological/Psychiatric Disorders | chemicalbook.com |

| Agrochemical | Herbicides | Nitrophenyl-based herbicides | Weed Control | musechem.comacs.org |

| Dye & Pigment | Dyes | Various colorants | Coloration | endotherm-lsm.comchemshuttle.com |

This interactive table outlines the key industrial sectors where this compound is used as a synthetic intermediate, highlighting its versatility.

Biological and Biomedical Research Applications of 3 Nitrobenzene 1,2 Diol and Its Derivatives

Investigation of Biological Activities

The unique arrangement of hydroxyl and nitro functional groups on the benzene (B151609) ring of 3-Nitrobenzene-1,2-diol imparts distinct chemical reactivity and biological activity, leading to investigations into its antimicrobial and antioxidant properties.

While research on the direct antimicrobial effects of this compound is limited, studies have explored the antibacterial potential of related catechol derivatives. For instance, certain Schiff base derivatives, such as those formed by linking an imine group to the benzene-1,2-diol structure, have demonstrated antibacterial activity. The imine linkage (-C=N-) in these compounds can form metal complexes, which may contribute to their antimicrobial applications. Furthermore, derivatives of 3-methylbenzene-1,2-diol have shown activity against Staphylococcus aureus. These findings suggest that the catechol framework, which is central to this compound, can be a valuable starting point for developing novel antimicrobial agents.

The antioxidant capacity of this compound and its derivatives has been a subject of scientific investigation. In vitro studies have indicated that this compound itself can exhibit antioxidant effects by scavenging free radicals and mitigating markers of oxidative stress in cellular models. This characteristic suggests its potential for further exploration in the context of neuroprotective therapies.

Derivatives of this compound have also shown significant antioxidant properties. A study focusing on eugenol (B1671780) derivatives identified 5-Allyl-3-nitrobenzene-1,2-diol as having a high antioxidant capacity. scispace.comresearchgate.net This activity was attributed to the presence of the phenolic hydroxyl groups, which are essential for scavenging free radicals. scispace.com The antioxidant potential of 5-Allyl-3-nitrobenzene-1,2-diol has also been assessed through theoretical methods, using density functional theory (DFT) to analyze its molecular structure and electron-donating capabilities, which are crucial for its radical-scavenging activity. uss.cl

| Compound | Assay/Method | Finding |

| This compound | In vitro cellular models | Scavenges free radicals and reduces oxidative stress markers. |

| 5-Allyl-3-nitrobenzene-1,2-diol | DPPH and ORAC fluorescein (B123965) assays | Demonstrated high antioxidant capacity. scispace.comresearchgate.net |

| 5-Allyl-3-nitrobenzene-1,2-diol | Density Functional Theory (DFT) | Theoretically investigated for its antioxidant role and radical scavenging property. uss.cl |

Medicinal Chemistry Research and Drug Discovery

The chemical structure of this compound makes it a valuable pharmacophore and building block in medicinal chemistry for synthesizing more complex molecules with specific therapeutic actions.

In the field of medicinal chemistry, this compound serves as a key chemical intermediate for the synthesis of serotonin (B10506) 5HT1A antagonists. lookchem.com The serotonin 5HT1A receptor is a crucial target in drug development, as it is involved in modulating various physiological and psychological processes, including mood, anxiety, and sleep. lookchem.com Antagonists that block this receptor are investigated for their potential therapeutic effects in a range of psychiatric and neurological conditions. The unique reactivity and structure of this compound make it a valuable precursor for creating more complex molecules designed to interact specifically with the 5HT1A receptor. lookchem.com

One of the most significant applications of this compound in drug discovery is its role as a scaffold for developing inhibitors of Catechol-O-methyltransferase (COMT). biosynth.comsmolecule.comcymitquimica.com COMT is a key enzyme that metabolizes catecholamines, including the neurotransmitter dopamine (B1211576). biosynth.com In conditions like Parkinson's disease, inhibiting COMT can prevent the breakdown of levodopa (B1675098) (a dopamine precursor), thereby increasing its bioavailability and prolonging its therapeutic effect. biosynth.comnih.gov

The nitrocatechol structure is a critical pharmacophore for COMT inhibition. Numerous derivatives have been synthesized and evaluated for their potency. A prominent example is Opicapone (B609759), a potent and long-acting COMT inhibitor used in the management of Parkinson's disease. google.comnewdrugapprovals.org Opicapone's chemical name is 5-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)- biosynth.comnih.govoxadiazol-5-yl]-3-nitrobenzene-1,2-diol. google.com

Research has also focused on synthesizing other novel COMT inhibitors based on the nitrocatechol structure. Hitge et al. (2020) designed and synthesized series of nitrocatechol chalcones and nitrocatechol pyrazolines. nih.gov Their findings showed that the nitrocatechol pyrazoline derivatives were particularly potent COMT inhibitors, with some compounds exhibiting greater activity than the standard drug entacapone (B1671355). nih.gov

| Derivative Type | Example Compound | Inhibitory Activity (IC₅₀) | Reference |

| Nitrocatechol Pyrazoline | Compound 24a (with a -CN group) | 0.048 µM | nih.gov |

| Standard COMT Inhibitor | Entacapone | 0.23 µM | nih.gov |

| Nitrocatechol Pyrazoline | Compound 23i (with 1-methyl-1H-pyrazol-4-yl) | 0.29 µM | nih.gov |

| Dopamine Derivative | 4-(2-aminoethyl)-5-nitrobenzene-1,2-diol | ~30-50% inhibition at 100 µM | nih.govacs.org |

This compound has been identified as a potential candidate for the development of drugs that target neuronal nitric oxide synthase (nNOS). lookchem.com Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke and neurodegenerative diseases. nih.govrsc.org The generation of excessive NO can contribute to neuronal damage through direct effects or via the formation of more reactive species like peroxynitrite. nih.gov

Therefore, selective inhibition of the nNOS isoform is a desirable therapeutic strategy. rsc.orgnih.gov The ability of this compound to act as a possible inhibitor of nNOS makes it a valuable starting point for designing novel therapeutics aimed at mitigating the deleterious effects of excessive NO in the nervous system. lookchem.com

Studies on Antiproliferative and Anticancer Activities

The compound this compound, also known as 3-nitrocatechol, and its derivatives have been the subject of research for their potential as antiproliferative and anticancer agents. chemenu.com Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, suggesting a potential role in future cancer therapeutics. sbq.org.br

The presence of both hydroxyl (-OH) and nitro (-NO2) functional groups on the benzene ring is characteristic of this compound and is believed to be important for its biological activity. sbq.org.br Research has shown that the nitro group, in particular, may contribute to the compound's cytotoxic effects. sbq.org.br

One area of investigation has been the development of derivatives of natural compounds, such as eugenol, to enhance their therapeutic properties. bohrium.com For instance, the eugenol derivative 5-allyl-3-nitrobenzene-1,2-diol has shown significant activity against certain cancer cells. sbq.org.br In studies comparing the antiproliferative activity of eugenol and its analogues, 5-allyl-3-nitrobenzene-1,2-diol was found to be significantly more active. sbq.org.br This increased potency is thought to be correlated with the presence of the nitro and hydroxyl groups. sbq.org.br

The mechanism by which this compound and its derivatives exert their anticancer effects appears to involve the induction of apoptosis, or programmed cell death, in cancer cells. This is a desirable characteristic for an anticancer agent as it differs from necrosis, which can cause inflammation.

Derivatives of safrole have also been synthesized and evaluated for their antiproliferative effects. mdpi.com For example, 4-allyl-5-nitrobenzene-1,2-diol has been synthesized and studied for its activity against breast cancer cell lines. mdpi.comresearchgate.net The results of these studies suggest that the presence of a nitro group and a hydroxyl group on the safrole derivative can contribute to its antiproliferative and cytotoxic effects. mdpi.com

Below is a table summarizing the in vitro antiproliferative activity of this compound and its derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 5-allyl-3-nitrobenzene-1,2-diol | DU-145 (prostate cancer) | 19.02 sbq.org.br |

| 5-allyl-3-nitrobenzene-1,2-diol | KB (oral squamous carcinoma) | 18.11 sbq.org.br |

| 4-allylbenzene-1,2-diol | MCF-7 (breast cancer) | 40.2 ± 6.9 mdpi.comresearchgate.net |

| 4-allylbenzene-1,2-diol | MDA-MB-231 (breast cancer) | 40.2 ± 6.9 mdpi.comresearchgate.net |

| 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate | MCF-7 (breast cancer) | 5.9 ± 0.8 mdpi.comresearchgate.net |

| 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate | MDA-MB-231 (breast cancer) | 5.9 ± 0.8 mdpi.comresearchgate.net |

| 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate | MCF-7 (breast cancer) | 33.8 ± 4.9 mdpi.comresearchgate.net |

| 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate | MDA-MB-231 (breast cancer) | 33.8 ± 4.9 mdpi.comresearchgate.net |

Toxicological Research and Environmental Fate Studies

Mechanistic Understanding of Compound Toxicity

The toxicological profile of this compound and related nitrocatechols is a critical area of research, particularly concerning their potential for inducing cellular toxicity. acs.orgnih.gov The nitrocatechol moiety itself has been identified as a potential "toxicophore," a chemical structure responsible for toxic effects. acs.orgnih.gov However, the toxicity of nitrocatechol-based compounds is not uniform, as evidenced by the differing safety profiles of drugs like tolcapone (B1682975) and entacapone, both of which are nitrocatechol-based COMT inhibitors. acs.org While tolcapone has been associated with liver damage, entacapone is considered safe, suggesting that other chemical properties of the molecule modulate the toxicity of the nitrocatechol group. acs.org

Research into the mechanisms of toxicity has pointed towards several cellular processes. One key area of concern is mitochondrial toxicity. acs.orgnih.gov Studies have shown that some nitrocatechol derivatives can interfere with mitochondrial function. acs.org For example, tolcapone's toxicity is thought to be caused by its direct interference with mitochondria. acs.org This can involve the uncoupling of the mitochondrial respiratory chain and a decrease in cellular ATP levels. acs.orgresearchgate.net

The formation of reactive metabolites is another proposed mechanism of toxicity. acs.orgnih.gov The nitro group of these compounds can be metabolically activated, leading to the formation of reactive intermediates that can bind to proteins and cause cellular damage. acs.org Redox cycling and the generation of reactive oxygen species (ROS) are also implicated in the toxicity of some nitrocatechols, leading to oxidative stress. nih.govnih.gov

It is important to note that not all nitrocatechol derivatives exhibit the same level of toxicity. For example, the COMT inhibitor opicapone has been shown to be devoid of toxicity in the human cell line HepaRG, with no alteration in ATP levels, activation of apoptosis, or decrease in glutathione (B108866) levels. researchgate.net This highlights the complex relationship between the chemical structure of nitrocatechol derivatives and their toxicological profiles.

Environmental Impact Assessment of Nitrocatechols

Nitrocatechols, including this compound, are recognized as environmentally significant compounds due to their presence in the atmosphere and their potential ecotoxicity. nih.govontosight.ai They are a component of atmospheric brown carbon and humic-like substances (HULIS), which can affect the Earth's radiative balance by absorbing sunlight. nih.govuky.edu

The primary sources of nitrocatechols in the environment include biomass burning, such as the combustion of wood, crop residues, and other plant materials. nih.govuky.edu They can also be formed secondarily in the atmosphere through the oxidation of aromatic compounds in the presence of nitrogen oxides (NOx). researchgate.net For instance, catechol can act as a precursor in the formation of 4-nitrocatechol (B145892) in the atmosphere. uky.edu Studies have shown that nitrocatechols can be significant components of particulate matter (PM), with concentrations varying depending on the location and season. nih.govcopernicus.org For example, in some urban and rural areas, nitrocatechols can constitute a substantial fraction of nitrated monoaromatic hydrocarbons in PM10 samples. nih.gov

The environmental fate of nitrocatechols is influenced by various atmospheric processes. They can undergo gas-phase reactions with hydroxyl (OH) radicals and photolysis, which contribute to their degradation. copernicus.org The rate of these reactions can be influenced by the specific structure of the nitrocatechol molecule. copernicus.org In microbial communities, 3-nitrocatechol can be a substrate for enzymatic reactions, contributing to the biodegradation of nitroaromatic compounds. ontosight.ai

The potential for nitrocatechols to cause adverse health effects is also a concern. nih.gov They may participate in redox cycling in the lungs, leading to the production of reactive oxygen species (ROS). nih.gov Due to their ecotoxicity and potential human health impacts, the study of the environmental fate and impact of nitrocatechols is an active area of research. nih.govontosight.ai

Analytical and Characterization Methodologies for 3 Nitrobenzene 1,2 Diol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 3-nitrobenzene-1,2-diol, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule. researchgate.net

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals provide information about the different types of protons and their neighboring atoms. For this compound, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effects of the benzene (B151609) ring and the electron-withdrawing nitro group. The protons of the hydroxyl groups can exhibit broad signals, and their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom in the benzene ring, with the carbons attached to the hydroxyl and nitro groups exhibiting characteristic chemical shifts. sci-hub.st Theoretical calculations, such as those using the GIAO approximation at the B3LYP/6-311++G(dp) level, can be used to predict and confirm the experimental chemical shifts. researchgate.net

A certificate of analysis for a sample of this compound confirmed that the NMR data was consistent with its proposed structure. lgcstandards.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | Aromatic protons typically in the downfield region. Hydroxyl proton signals can be broad and variable. | Specific shifts and coupling constants depend on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum provides clear evidence for the presence of the hydroxyl (-OH) and nitro (-NO₂) groups.

The IR spectrum of this compound will typically display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The presence of the nitro group is confirmed by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations, which typically appear around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. Additional peaks in the fingerprint region (below 1500 cm⁻¹) are characteristic of the substituted benzene ring. nih.govchemicalbook.com

The analysis of the vibrational spectra can be supported by ab initio calculations, which help in the assignment of the observed absorption bands to specific molecular vibrations. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1385 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its presence in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of this compound. lgcstandards.comendotherm-lsm.com The method allows for the separation of the target compound from by-products and starting materials from its synthesis. A certificate of analysis for a commercial sample of this compound reported a purity of 96.71% as determined by HPLC at a detection wavelength of 220 nm. lgcstandards.com

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. rjptonline.org The separation is based on the differential partitioning of the components between the two phases. The retention time of this compound is a characteristic parameter under specific chromatographic conditions. For instance, in the analysis of biotransformation products, a retention time of 6.4 minutes was reported for a related compound, 3-nitrophenyl 1,2-ethanediol, using an isocratic elution with 85% acidic water (0.1% formic acid) and 15% acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. scispace.comjmchemsci.com It is particularly useful for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC-MS might be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to increase its volatility.

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural identification by comparing it to spectral libraries like the NIST database. scispace.com This technique is highly effective for identifying and quantifying trace amounts of organic compounds in various matrices. epa.gov

Crystallographic Analysis

While a specific crystallographic study for this compound was not found in the provided search results, related structures have been analyzed. For example, the crystal structure of 3-nitrobenzene-1,2-diamine (B188712) revealed details about its molecular geometry and intermolecular hydrogen bonding. researchgate.net Similarly, studies on neodymium complexes with 3-nitrobenzene-1,2-dicarboxylic acid ligands have elucidated their coordination modes. researchgate.net Such studies on analogous compounds provide valuable insights into the likely structural features and intermolecular interactions of this compound in the solid state.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-Nitrocatechol |

| 3-Nitrophenyl 1,2-ethanediol |

| 3-Nitrobenzene-1,2-diamine |

| 3-Nitrobenzene-1,2-dicarboxylic acid |

| Neodymium |

| Levodopa (B1675098) |

| Tolcapone (B1682975) |

| Entacapone (B1671355) |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is a paramount technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, also known as 3-nitrocatechol, this methodology provides invaluable data on its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

A 2022 study reported the synthesis and characterization of several atmospherically relevant nitrocatechols, including 3-nitrocatechol. nih.gov As part of this research, X-ray diffraction spectroscopy was utilized to evaluate the structure-properties relationship in the solid phase. nih.gov This analysis is crucial for understanding how the molecule packs in a crystal lattice and the nature of the non-covalent interactions, such as hydrogen bonding, which are significantly influenced by the hydroxyl and nitro functional groups. The nitro group, in particular, affects the acidity of the hydroxyl protons and facilitates strong hydrogen bonding, a critical feature in crystal engineering and pharmaceutical cocrystal design.

While detailed crystallographic data for pure this compound is not always published in widely available literature, the structures of its derivatives and complexes are well-documented. For instance, X-ray crystallography has been used to determine the structure of Catechol O-methyltransferase (COMT) complexed with various nitrocatechol-based inhibitors. jst.go.jpnih.gov These studies reveal how the 3-nitrocatechol moiety binds within the active site of the enzyme, highlighting the specific interactions that govern its inhibitory activity. jst.go.jpnih.gov Although these are not structures of the isolated compound, they provide critical insights into the conformation and interaction potential of the 3-nitrocatechol scaffold. jst.go.jp

Kinetic and Mechanistic Assay Techniques

Determination of Reaction Rates and Mechanisms

Understanding the reaction kinetics of this compound is essential for predicting its environmental fate and reactivity. Gas-phase reactions, particularly with hydroxyl (OH) radicals, are a primary degradation pathway for organic compounds in the atmosphere.

Recent research has focused on quantifying the rate at which 3-nitrocatechol reacts with OH radicals. copernicus.org In a 2022 study, the gas-phase reaction rate coefficients for four nitrocatechols were investigated under simulated atmospheric conditions using an Environmental Simulation Chamber made of Quartz. copernicus.org The study employed relative rate techniques at 298 ± 2 K and 1 atm of air. copernicus.org For 3-nitrocatechol, the rate coefficient for its reaction with OH radicals was determined to be (3.41 ± 0.37) × 10⁻¹² cm³ s⁻¹. copernicus.org This experiment used the photolysis of methyl nitrite (B80452) (CH₃ONO) in the presence of nitric oxide (NO) as the OH radical source and dimethyl ether (DME) and cyclohexane (B81311) as reference compounds. copernicus.org

The study also evaluated the photolysis rate for 3-nitrocatechol under actinic radiation, scaled to atmospheric conditions, which was found to be (3.06 ± 0.16) × 10⁻⁴ s⁻¹. copernicus.org These kinetic data are vital for atmospheric models, suggesting that photolysis may be a significant degradation process for this compound. copernicus.org

| Parameter | Value | Conditions | Reference Compound(s) |

| OH Radical Reaction Rate Coefficient (k₃NCAT) | (3.41 ± 0.37) × 10⁻¹² cm³ s⁻¹ | 298 ± 2 K, 1 atm | Dimethyl ether, Cyclohexane |

| Atmospheric Photolysis Rate (J₃NCAT) | (3.06 ± 0.16) × 10⁻⁴ s⁻¹ | Scaled to atmospheric conditions | N/A |

Table 1: Kinetic Data for this compound Gas-Phase Reactions. The data represents key parameters for the atmospheric degradation of 3-nitrocatechol. copernicus.org

Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining if a specific bond is broken in the rate-determining step of a reaction. pharmacy180.com This is achieved by measuring the difference in reaction rates between a molecule with a common isotope (e.g., ¹H) and its counterpart with a heavier isotope (e.g., ²H or Deuterium) at a specific atomic position. pharmacy180.comlibretexts.org A significant difference in rates (a kH/kD ratio typically between 2 and 8) is known as a primary KIE and indicates that the C-H bond is being cleaved in the slowest step of the reaction. pharmacy180.comsciensage.info

While specific KIE studies on this compound are not extensively documented in the literature, research on analogous compounds demonstrates the utility of this technique. For example, studies on the enzymatic dioxygenation of nitrobenzene (B124822) to catechol by nitrobenzene dioxygenase (NBDO) have systematically investigated carbon and hydrogen isotope fractionation. acs.orgresearchgate.net In these experiments, the dioxygenation of nitrobenzene showed significant carbon isotope enrichment, which provides insight into the enzyme's substrate specificity and the reaction mechanism. researchgate.net The first C-O bond formation is identified as a key step influencing the observed isotope effects. acs.org

Furthermore, in studies of diol oxidation, the KIE is a definitive diagnostic tool. For instance, the oxidation of [1,1,2,2-²H₄]ethanediol (deuterated ethylene (B1197577) glycol) by morpholinium fluorochromate exhibited a substantial primary kinetic isotope effect (kH/kD = 5.75 at 298 K). sciensage.info This large value provides clear evidence that the cleavage of an α-C-H bond is part of the rate-determining step of the oxidation mechanism for that diol. sciensage.info Such methodologies are directly applicable to studying the oxidation mechanisms of this compound to determine the role of C-H or O-H bond cleavage in its reaction pathways.

| Reaction | Substrate(s) | Isotope Effect (kH/kD) | Significance |

| Oxidation by Morpholinium Fluorochromate | Ethanediol vs. [1,1,2,2-²H₄]Ethanediol | 5.75 | Indicates C-H bond cleavage in the rate-determining step. sciensage.info |

| Dioxygenation by Nitrobenzene Dioxygenase | Nitrobenzene | ¹³C-KIE = 1.025 | Reveals details of the enzymatic C-O bond formation step. researchgate.net |

Table 2: Representative Kinetic Isotope Effect (KIE) Data from Related Compound Studies. This table illustrates the application of KIE in mechanistic studies of diols and nitroaromatic compounds.

Future Research Directions and Unexplored Avenues for 3 Nitrobenzene 1,2 Diol

Emerging Synthetic Methodologies

Future research into the synthesis of 3-Nitrobenzene-1,2-diol is likely to prioritize sustainability, efficiency, and selectivity. While traditional methods are established, emerging methodologies offer significant improvements.

One promising area is the advancement of catalytic nitration. Palladium-catalyzed nitration, for instance, allows for the synthesis of this compound under milder conditions than traditional acid-catalyzed methods, avoiding the use of strong acids and achieving high yields and selectivity. Further research could focus on developing even more efficient and cost-effective catalysts, potentially using earth-abundant metals.

Continuous flow reactors represent another key direction for industrial-scale production. These systems offer enhanced heat transfer, reduced reaction times, and improved safety, leading to higher purity and lower energy costs compared to batch processes. Future work could optimize reactor design and process parameters for even greater efficiency and integration into multi-step syntheses.

A particularly innovative and sustainable approach is the use of mechanochemistry. rsc.org The application of techniques like vibratory ball milling with benign, recyclable nitrating reagents derived from saccharin (B28170) can significantly reduce or eliminate the need for hazardous solvents, aligning with the principles of green chemistry. rsc.org Investigating the full potential of mechanochemistry for the selective nitration of catechols is a key unexplored avenue.

| Synthetic Method | Key Features | Yield | Selectivity/Purity | Sustainability Aspect | Reference |

| Palladium-Catalyzed Nitration | Mild conditions (50°C), avoids strong acids | 75% | 99% | Reduced use of hazardous reagents | |

| Continuous Flow Nitration | Enhanced heat transfer, reduced reaction time | - | 98% Purity | 40% energy cost reduction, less waste | |

| Two-Step Synthesis (Nitration/Demethylation) | High regiochemical control | 92% (demethylation step) | >95% | Avoids over-nitration byproducts | |

| Mechanochemical Nitration | Solvent-minimized, uses benign reagents | Good (substrate dependent) | High | Reduces solvent use, energy-efficient | rsc.org |

Novel Chemical Transformations

The reactivity of this compound is ripe for exploration, offering pathways to novel and complex molecules. While fundamental reactions like oxidation to quinones and reduction of the nitro group to 3-aminobenzene-1,2-diol (B1330042) are known, its potential as a building block is far from exhausted.

Future research should focus on leveraging the compound's unique electronic and structural features for novel chemical transformations. For example, the development of selective functionalization reactions at other positions on the aromatic ring, guided by the existing substituents, could yield a library of new derivatives. The nitro group's influence on electrophilic aromatic substitution presents an opportunity for controlled synthesis of multi-substituted catechols.

There is significant potential in using this compound as a precursor for heterocyclic synthesis. Research on related aryl 2-nitroaryl ethers has shown their conversion into novel 3-aryl-2,3-dihydro-1,3,2-benzoxazaphosph(V)oles. rsc.org Similar phosphorus-mediated cyclization reactions starting from this compound could lead to new classes of organophosphorus heterocycles with potential applications in materials science or as ligands in catalysis. Likewise, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from related nitrophenyl precursors suggests that this compound could be a valuable starting material for creating novel oxadiazole-containing compounds with potential biological activity. mdpi.com

Exploring its participation in multicomponent reactions and "click" chemistry could also be a fruitful avenue, providing rapid access to complex molecular architectures. royalsocietypublishing.org The diol and nitro functionalities offer multiple reactive handles for such transformations.

Advanced Computational Approaches

Computational chemistry provides powerful tools to predict properties, elucidate reaction mechanisms, and guide the rational design of new applications for this compound and its derivatives.

Advanced computational methods like Density Functional Theory (DFT) can be employed more extensively. DFT has already been used to investigate the antioxidant potential of related derivatives, and this approach can be expanded to screen a wide range of novel derivatives of this compound for various properties. researchgate.net Quantum mechanics calculations can predict physical properties such as total energy, binding energy, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity. journalajopacs.com

Molecular dynamics simulations can offer insights into the compound's interactions with biological targets. For instance, understanding the mechanism of Catechol-O-methyltransferase (COMT) inhibition can be refined by simulating the binding of this compound to the enzyme's active site. biosynth.comcymitquimica.com Furthermore, computational studies can elucidate the role of intramolecular hydrogen bonds, which are known to influence the reactivity of nitrocatechols, providing a deeper understanding of their atmospheric and biological behavior. copernicus.org